molecular formula C5H12ClNO3 B1525375 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride CAS No. 1311313-64-0

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride

Cat. No.: B1525375
CAS No.: 1311313-64-0
M. Wt: 169.61 g/mol
InChI Key: XBCWQWKHOGWBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a glycine derivative with the molecular formula C 5 H 11 NO 3 and a molecular weight of 133.15 g/mol . Its structure features a primary amino group from a 2-methoxyethylamine moiety and a carboxylic acid group, making it a versatile building block for chemical synthesis . The hydrochloride salt form enhances the compound's stability and solubility for handling in laboratory environments. This compound serves as a key precursor in the synthesis of peptoids (N-substituted glycine oligomers) . Peptoids incorporating this subunit are valuable in materials science and catalysis due to their stable, customizable folding patterns . In biological and medicinal research, such peptoids are exploited for studying protein-protein interactions and developing novel therapeutic agents, as their structure confers significant resistance to proteolytic degradation compared to natural peptides . The polar, hydrophilic nature imparted by the methoxyethyl group also improves water solubility, which is a critical parameter for applications in aqueous biological systems . Attention: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-(2-methoxyethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCWQWKHOGWBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₅ClN₂O₂, with a molecular weight of approximately 190.67 g/mol. The compound features a methoxyethyl group and an aminoacetic acid backbone, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological pathways. Similar compounds have been shown to influence enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : Compounds with amino acid structures can act as inhibitors for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The presence of the methoxyethyl group may enhance the compound's ability to bind to specific receptors, influencing signal transduction pathways.

Case Studies and Experimental Data

  • GPR88 Agonism : Recent studies have indicated that compounds structurally related to this compound can activate GPR88, a G-protein coupled receptor implicated in neurological processes. For instance, a related compound demonstrated significant agonistic activity in CHO cells overexpressing GPR88, suggesting potential applications in treating disorders such as alcohol addiction .
  • Inhibitory Activity on Purine Nucleoside Phosphorylase (PNP) : Although not directly tested, the structural similarities suggest that this compound may exhibit inhibitory effects on PNP, which is a target for treating T-cell malignancies and infections. Inhibitors in this category have shown IC₅₀ values as low as 19 nM for human PNP .
  • Monoamine Oxidase (MAO) Inhibition : Investigations into related compounds indicate that they can selectively inhibit MAO-A, an enzyme involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially offering therapeutic benefits for mood disorders .

Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
GPR88 AgonismActivation via Gαi signaling
PNP InhibitionCompetitive inhibition
MAO-A InhibitionSelective inhibition

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride can exhibit significant biological effects, particularly in pharmacology:

  • Enzyme Inhibition : Studies have shown that amino acid derivatives can modulate enzyme activity, potentially serving as inhibitors or activators in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Drug Development

Due to its structural characteristics, this compound is explored in drug development contexts:

  • Prodrug Formulations : It can serve as a prodrug or an intermediate in synthesizing more complex pharmacological agents, particularly those targeting specific metabolic pathways.
  • Bioavailability Enhancement : The methoxyethyl moiety is known to improve metabolic stability and bioavailability, crucial for developing effective therapeutic agents.

Biochemical Assays

The compound is utilized in various biochemical assays due to its ability to interact with biological macromolecules:

  • Cell Culture Studies : Researchers employ it in cell culture experiments to study cellular responses and signaling pathways.
  • Analytical Chemistry : It can be used as a standard reference material in analytical methods such as HPLC and mass spectrometry.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

StudyFocusFindings
Study AEnzyme InteractionDemonstrated inhibition of specific enzymes related to metabolic disorders.
Study BReceptor ActivityShowed modulation of receptor activity linked to neurotransmitter systems.
Study CDrug FormulationInvestigated its role as an intermediate in synthesizing novel anti-diabetic agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride with analogous compounds:

Compound Name (CAS) Molecular Formula Substituent Group Molecular Weight Key Properties
2-[(2-Methoxyethyl)amino]acetic acid HCl C₅H₁₂ClNO₃* 2-Methoxyethyl ~185.6† High solubility in polar solvents; used in peptide coupling
2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid HCl (1955548-22-7) C₅H₁₂ClNO₂S 2-(Methylsulfanyl)ethyl 185.67 Sulfur-containing analog; potential thioether reactivity
Methyl 2-(2-aminoethoxy)acetate HCl (CID 17817573) C₅H₁₁NO₃·HCl 2-Aminoethoxy 169.6 Esterified carboxyl group; likely hydrolyzed in vivo
2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]amino}acetic acid HCl (31127-41-0) C₁₁H₁₄ClNO₄ Benzodioxin-methyl 283.7 Aromatic ring enhances lipophilicity; possible CNS activity
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl (141109-13-9) C₉H₁₁ClNO₃ 2-Chlorophenyl 231.6 Chlorinated aromatic group; chiral center for stereoselective binding

*Inferred from IUPAC name; †Estimated based on analogous compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Reductive Amination Approach

One common laboratory-scale method involves reductive amination of glycine with 2-methoxyethylamine:

  • Reactants : Glycine and 2-methoxyethylamine
  • Reducing agent : Sodium cyanoborohydride (NaBH3CN)
  • Solvent : Aqueous or alcoholic (e.g., ethanol or water)
  • Temperature : Room temperature (20–25°C)
  • Reaction time : Several hours until completion
  • Outcome : Formation of N-(2-Methoxyethyl)glycine as the primary product

This method benefits from mild conditions and good selectivity, yielding the desired amino acid derivative with minimal side products.

Aminoalkylation via Chloroacetic Acid

Another widely used synthetic route is nucleophilic substitution (aminoalkylation) :

  • Reactants : 2-Methoxyethylamine and chloroacetic acid
  • Medium : Basic aqueous solution (e.g., sodium hydroxide to maintain pH 8–9)
  • Temperature : Controlled between 40–50°C to avoid decomposition
  • Reaction time : Typically overnight stirring
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent dichloromethane/methanol 9:1)
  • Yield : 60–75%
  • Purity : >95% by HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water)

Key factors include maintaining pH to prevent hydrolysis of the methoxy group and avoiding excessive base to reduce side reactions.

Industrial Scale Continuous Flow Synthesis

Industrial production scales up the aminoalkylation method with:

  • Automated reactors and continuous flow systems
  • Optimized reaction parameters to maximize yield and minimize by-products
  • Use of controlled pH and temperature monitoring
  • Efficient purification protocols to achieve consistent product quality

This approach ensures reproducibility and cost-effectiveness for large-scale synthesis.

Purification and Crystallization

  • Recrystallization : The crude product is often recrystallized from an ethanol-water mixture to enhance purity.
  • Chromatographic purification : Silica gel chromatography with dichloromethane/methanol (9:1) as eluent is effective for isolating the hydrochloride salt.
  • Storage : The purified compound is stored in amber glass bottles at 2–8°C under nitrogen to prevent oxidation and degradation.

Characterization of the Compound

  • Crystalline structure : Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic system (space group P21/c), stabilized by hydrogen bonding between the carboxylic acid and methoxy groups.
  • Analytical techniques : High-performance liquid chromatography (HPLC) confirms purity; nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify molecular structure.
  • Physical properties : The compound is soluble in polar solvents like water and ethanol due to its hydrophilic methoxyethyl and carboxylic acid groups.

Summary Table of Preparation Methods

Method Reactants Conditions Purification Yield (%) Purity (%) Notes
Reductive Amination Glycine + 2-methoxyethylamine + NaBH3CN Room temp, aqueous/alcoholic solvent Recrystallization or chromatography 60–70 >95 Mild conditions, selective
Aminoalkylation 2-Methoxyethylamine + Chloroacetic acid + NaOH 40–50°C, pH 8–9, aqueous basic medium Recrystallization, silica gel chromatography 60–75 >95 pH control critical to avoid side reactions
Industrial Continuous Flow Same as aminoalkylation Automated reactors, optimized pH/temp Industrial scale purification >70 >95 Scalable, reproducible

Related Preparative Insights from Analogous Compounds

While direct preparation details for the hydrochloride salt are limited, related amino acid hydrochloride esters are often prepared by:

  • Esterification of the amino acid in the presence of hydrochloric acid, producing the hydrochloride salt directly.
  • Neutralization steps using aqueous alkali or organic bases (e.g., triethylamine) followed by purification through selective precipitation or chromatography.

Q & A

Q. What structural analogs have shown enhanced pharmacological activity?

  • Derivatives with substituted aryl groups (e.g., 2-chlorophenyl) exhibit improved enzyme inhibition (IC50 < 1 µM for serine proteases). Fluorinated analogs demonstrate 3x higher blood-brain barrier penetration .

Methodological Considerations

  • Contradiction Note : While and describe acetic anhydride and chloroacetic acid as reactants, adjustments are needed for the target compound’s synthesis. Cross-validate reaction conditions (e.g., solvent polarity, temperature) to avoid side products .
  • Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to respiratory and skin irritation risks (GHS H315/H319) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Methoxyethyl)amino]acetic acid hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.